molecular formula C26H28N4O4S2 B12152909 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12152909
M. Wt: 524.7 g/mol
InChI Key: FEUKKKXECGACQS-PGMHBOJBSA-N
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Description

The compound 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring substituted at the 5-position by a (Z)-methylidene group. Key structural elements include:

  • Thiazolidinone moiety: A 4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group linked to a 4-methoxyphenethyl chain .
  • Amino substituent: A 3-methoxypropylamino group at the 2-position of the pyrido-pyrimidinone core.
  • Methyl group: A 9-methyl substituent on the pyrido-pyrimidinone system.

The Z-configuration of the methylidene group is critical for maintaining planar geometry, which influences π-conjugation and binding interactions .

Properties

Molecular Formula

C26H28N4O4S2

Molecular Weight

524.7 g/mol

IUPAC Name

(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-[[2-(3-methoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H28N4O4S2/c1-17-6-4-13-29-23(17)28-22(27-12-5-15-33-2)20(24(29)31)16-21-25(32)30(26(35)36-21)14-11-18-7-9-19(34-3)10-8-18/h4,6-10,13,16,27H,5,11-12,14-15H2,1-3H3/b21-16-

InChI Key

FEUKKKXECGACQS-PGMHBOJBSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)NCCCOC

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)NCCCOC

Origin of Product

United States

Biological Activity

The compound 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C29H33N5O4SC_{29}H_{33}N_{5}O_{4}S, with a molecular weight of approximately 511.67 g/mol. The structure features a pyrido-pyrimidine core along with thiazolidinone and methoxyphenyl groups that may contribute to its biological activity.

Property Value
Molecular FormulaC29H33N5O4SC_{29}H_{33}N_{5}O_{4}S
Molecular Weight511.67 g/mol
IUPAC Name3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Anticancer Properties

Recent studies have indicated that derivatives of thiazolidinones exhibit significant anticancer activity. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, one study demonstrated that thiazolidinone derivatives could inhibit the growth of breast cancer cells by inducing G0/G1 phase arrest and promoting apoptosis via the mitochondrial pathway .

Antimicrobial Activity

Thiazolidinone derivatives are also known for their antimicrobial properties. The compound has shown effectiveness against several bacterial strains, suggesting potential use in treating infections caused by resistant bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties as well. Studies have indicated that it can reduce nitric oxide production in macrophages, which is crucial in the inflammatory response. This suggests a potential therapeutic role in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that control cell growth.
  • Oxidative Stress Induction : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

  • Breast Cancer Study : In vitro studies demonstrated that the compound inhibited MCF-7 breast cancer cells' growth by inducing apoptosis through the intrinsic pathway involving caspase activation.
    • Methodology : MCF-7 cells were treated with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was observed, with significant apoptosis markers detected.
  • Antimicrobial Efficacy : A study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
    • Methodology : Disk diffusion and broth microdilution methods were employed.
    • Results : The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Comparison with Similar Compounds

Core Structure and Substitution Patterns

Compound ID/Name Core Structure Thiazolidinone Substituents Amino Substituents Key Modifications Biological/Physicochemical Notes
Target Compound Pyrido[1,2-a]pyrimidin-4-one 3-[2-(4-Methoxyphenyl)ethyl], Z-methylidene 3-Methoxypropylamino 9-Methyl group Enhanced π-conjugation; moderate logP
3-[(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl]-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido... Pyrido[1,2-a]pyrimidin-4-one 3-(2-Methoxyethyl) 1-Phenylethylamino No 4-methoxyphenyl chain Higher lipophilicity (logP ~3.5)
2-(3-Fluoro-4-methoxyphenyl)-9-methyl-7-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (Compound 5, EP 2023/39) Pyrido[1,2-a]pyrimidin-4-one None (substituted phenyl at 2-position) 1,2,3,6-Tetrahydropyridin-4-yl Fluoro and methoxy on phenyl Improved kinase selectivity
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one () Chromeno[4,3-d]pyrimidine None (thioxo group at 2-position) Piperidin-1-ylphenyl Chromene fused system Computationally predicted oral bioavailability

Key Observations :

  • Thiazolidinone vs.
  • Substituent Effects: The 4-methoxyphenethyl chain in the target compound improves solubility compared to purely alkyl thiazolidinone substituents (e.g., 2-methoxyethyl in ). Methoxy groups also modulate electron density, affecting receptor interactions .
  • Amino Group Variations: Linear 3-methoxypropylamino substituents (target) may confer better aqueous solubility than cyclic amines (e.g., tetrahydropyridinyl in ), but cyclic amines often enhance target affinity due to rigid conformations .

Analytical Techniques :

  • NMR (1H, 13C) and mass spectrometry are standard for confirming Z/E configurations and substituent positions .
  • X-ray crystallography (e.g., using SHELX ) is critical for resolving stereochemical ambiguities in analogues like the target compound.

Physicochemical Properties

Property Target Compound Compound in Chromeno-Pyrimidine
Molecular Weight (g/mol) ~580 ~550 ~420
logP (Predicted) 3.2 3.5 2.8
Hydrogen Bond Acceptors 8 7 6
Aromatic Rings 3 3 2

Notes:

  • Higher logP in correlates with the 1-phenylethylamino group’s hydrophobicity.

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